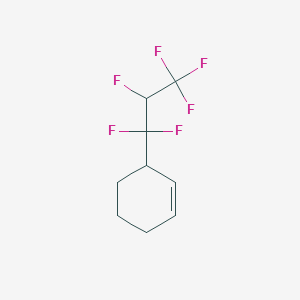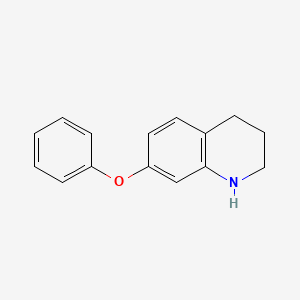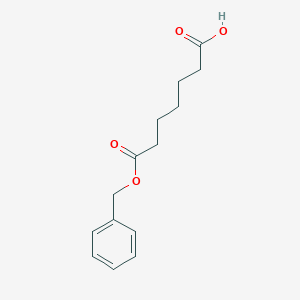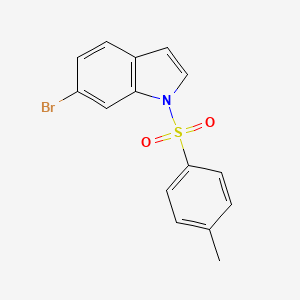
6-bromo-1-(4-methylphenyl)sulfonylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-(4-methylphenyl)sulfonylindole is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activity and are present in various alkaloids and synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions
6-bromo-1-(4-methylphenyl)sulfonylindole can be synthesized through several methods. One common approach involves the bromination of 1-tosylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Bartoli indole synthesis, where a nitroarene is reacted with an organomagnesium reagent (Grignard reagent) to form the indole ring. The resulting indole can then be tosylated and brominated to obtain 1-tosyl-6-bromo-1H-indole .
Industrial Production Methods
Industrial production of 1-tosyl-6-bromo-1H-indole may involve large-scale bromination and tosylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
科学的研究の応用
6-bromo-1-(4-methylphenyl)sulfonylindole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
類似化合物との比較
Similar Compounds
1-Tosyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromo-1H-indole: Lacks the tosyl group, which may reduce its binding affinity and selectivity in biological applications.
1-Tosyl-5-bromo-1H-indole: Similar structure but with bromine at a different position, leading to different reactivity and properties.
Uniqueness
This compound’s versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
特性
分子式 |
C15H12BrNO2S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
InChIキー |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


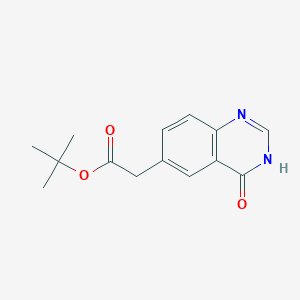


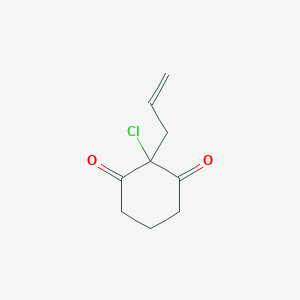


![6-[1,2,3]Triazol-1-yl-pyridin-2-ylamine](/img/structure/B8585917.png)
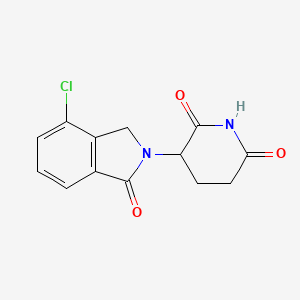
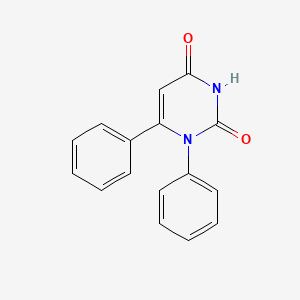
![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)
